molecular formula C5H8Cl2O B13887981 5,5-Dichloropentan-2-one

5,5-Dichloropentan-2-one

Cat. No.: B13887981
M. Wt: 155.02 g/mol
InChI Key: XPYRKUASNOLLLV-UHFFFAOYSA-N
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Description

5,5-Dichloropentan-2-one, with the molecular formula C5H8Cl2O, is a specialized organic compound of interest in chemical research and development. This compound features a ketone functional group flanked by chlorinated carbon chains, making it a potential intermediate for various synthetic pathways. While specific published data on this compound is limited, its structure suggests significant utility as a building block in organic synthesis. Related dichloropentanone isomers are employed in synthesizing N-substituted-4-piperidone derivatives and serve as precursors for synthesizing pyrrole derivatives, which are important building blocks in pharmaceutical and agrochemical development . Its molecular structure is suitable for further functionalization, including cyclization reactions and nucleophilic substitutions, to create more complex molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it is a potentially hazardous substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

5,5-dichloropentan-2-one

InChI

InChI=1S/C5H8Cl2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3

InChI Key

XPYRKUASNOLLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,5 Dichloropentan 2 One

Strategies for Regioselective Geminal Dichlorination at the Terminal Carbon (C5)

Achieving regioselective geminal dichlorination at the terminal C5 carbon of a pentan-2-one framework requires overcoming the inherent reactivity of the α-methyl and methylene (B1212753) groups adjacent to the ketone. Direct halogenation approaches often favor substitution at the α-position due to the activating effect of the carbonyl group. Therefore, both direct and indirect methods must be considered to successfully synthesize 5,5-dichloropentan-2-one.

Direct Halogenation Approaches to this compound

Direct chlorination methods aim to introduce two chlorine atoms onto the C5 carbon in a single or sequential process, starting from a suitable pentan-2-one precursor.

Radical-mediated chlorination offers a potential route for the functionalization of unactivated C-H bonds. In the context of this compound synthesis, this approach would involve the generation of chlorine radicals that selectively abstract hydrogen atoms from the terminal methyl group of a pentan-2-one derivative. However, controlling the regioselectivity of radical halogenation in the presence of more reactive α-hydrogens is a significant challenge. pressbooks.pubchemsynthesis.com The electrophilic nature of the chlorine radical generally favors abstraction of hydrogens from the more electron-rich C-H bonds, which are typically those α to the carbonyl group. chemicalnote.com

While direct radical chlorination of pentan-2-one itself would likely lead to a mixture of chlorinated products, with α-chlorination being a major pathway, the use of specific directing groups or reaction conditions could potentially enhance selectivity for the terminal position. Research into such selective C-H functionalization is an active area of organic synthesis.

Electrophilic chlorination typically proceeds via an enol or enolate intermediate, leading to halogenation at the α-position to the carbonyl group. pressbooks.pub Therefore, direct electrophilic chlorination of pentan-2-one is not a viable method for the synthesis of this compound. However, catalytic systems have been developed for the geminal dichlorination of methyl ketones to α,α-dichloroketones. For instance, an I₂-dimethyl sulfoxide (B87167) catalytic system has been reported for the dichlorination of methyl ketones, where hydrochloric acid acts as the nucleophilic chloride source. organic-chemistry.orgorganic-chemistry.org While this method targets the α-position, it highlights the potential for catalytic approaches in dichlorination reactions.

For the synthesis of this compound, a catalytic electrophilic chlorination would necessitate a substrate where the C5 position is rendered more susceptible to electrophilic attack than the α-position, a non-trivial synthetic challenge.

Indirect Synthetic Routes to the 5,5-Dichloro Moiety

Given the challenges associated with direct regioselective chlorination, indirect routes that involve the construction of the gem-dichloro moiety from a precursor functional group are often more practical.

A plausible indirect route could involve the synthesis of a precursor with a different halogenation pattern, followed by conversion to the desired 5,5-dichloro structure. For instance, the synthesis of a γ-haloketone, such as 5-chloropentan-2-one, could be a starting point. researchgate.netmnstate.edu Subsequent radical chlorination of 5-chloropentan-2-one might then favor dichlorination at the C5 position due to the inductive effect of the existing chlorine atom. However, competing reactions and the formation of byproducts would need to be carefully managed.

Another theoretical approach could involve the synthesis of a 1,5-dihalopentane, such as 1,5-dichloropentane, followed by selective oxidation at the C2 position. nbinno.comsigmaaldrich.com However, achieving such regioselective oxidation in the presence of two terminal halides presents its own set of challenges.

A more reliable indirect strategy involves the use of a precursor molecule with a functional group at the C5 position that can be readily converted into a gem-dichloride. A prime candidate for such a precursor is 5-hydroxypentan-2-one. chemsynthesis.comsolubilityofthings.comcymitquimica.com The synthesis of this hydroxyketone can be followed by a two-step process: protection of the ketone, conversion of the terminal hydroxyl group to a gem-dichloride, and subsequent deprotection.

The conversion of a terminal primary alcohol to a gem-dichloride can be achieved using various reagents. For example, phosphorus pentachloride (PCl₅) is a classic reagent for this transformation, converting carbonyls and alcohols to their corresponding dichlorides. stackexchange.com The reaction of an alcohol with PCl₅ proceeds through a chlorophosphate ester intermediate. Another approach involves the use of reagents like thionyl chloride (SOCl₂) in the presence of a catalyst. sigmaaldrich.com

A general synthetic sequence could be as follows:

Protection of the ketone: The ketone functionality in 5-hydroxypentan-2-one would first be protected, for example, as a ketal, to prevent its reaction in the subsequent chlorination step.

Conversion of the hydroxyl group: The terminal hydroxyl group of the protected keto-alcohol would then be converted to the gem-dichloro group using a suitable chlorinating agent such as PCl₅.

Deprotection: Finally, the removal of the protecting group would yield the target molecule, this compound.

An alternative functional group transformation could start from an aldehyde. The synthesis of 5,5-dichloropentanal could potentially be achieved, followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide in a Grignard reaction) to the aldehyde to form a secondary alcohol. pressbooks.pubwvu.eduuio.no Subsequent oxidation of this secondary alcohol would then furnish the desired ketone, this compound. libretexts.orgorganic-chemistry.orglibretexts.orgchemistrysteps.com The challenge in this route lies in the synthesis and stability of 5,5-dichloropentanal.

Table 1: Comparison of General Synthetic Strategies for Geminal Dichlorides

Synthetic StrategyStarting Material TypeKey Reagents/ConditionsAdvantagesDisadvantages
Direct Radical Chlorination Alkane/KetoneCl₂, light/heatPotentially atom-economicalPoor regioselectivity, mixture of products pressbooks.pub
Direct Electrophilic Chlorination (α-position) Methyl KetoneI₂/DMSO, HClGood yields for α,α-dichlorinationNot suitable for terminal dichlorination organic-chemistry.orgorganic-chemistry.org
Conversion from other Halides Halogenated KetoneRadical chlorinating agentsStepwise approach may offer more controlPotential for complex product mixtures
Functional Group Transformation (from alcohol) Hydroxyketone1. Protection (e.g., ketal formation)2. PCl₅ or SOCl₂3. DeprotectionHigh regioselectivity, well-established transformations sigmaaldrich.comstackexchange.comMulti-step synthesis, protection/deprotection required
Functional Group Transformation (from aldehyde) Dichloroaldehyde1. Grignard reagent (e.g., MeMgBr)2. Oxidizing agent (e.g., PCC, Swern)Convergent synthesisSynthesis and stability of the starting aldehyde can be challenging wvu.edulibretexts.org

Precursor Chemistry and Starting Materials for the Pentan-2-one Skeleton

The construction of the five-carbon backbone of this compound can be approached from two primary strategies: building up from smaller carbon units or functionalizing an existing five-carbon chain.

Elaboration from Shorter Carbon Chains

A prominent strategy for constructing the pentan-2-one skeleton involves the chemical elaboration of four-carbon precursors, particularly lactones. The synthesis of the isomeric 3,5-Dichloropentan-2-one (B1583266) from γ-butyrolactone serves as a well-documented blueprint for this approach. google.comgoogle.com This method involves a sequence of chlorination, ring-opening, and decarboxylation.

One patented method begins with the chlorination of α-acetyl-γ-butyrolactone using sulfuryl chloride. google.com The resulting α'-chloro-α-acetyl-γ-butyrolactone is then subjected to ring-opening, decarboxylation, and further chlorination in a hot hydrochloric acid solution. google.com This process effectively transforms the four-carbon lactone ring into a five-carbon dichlorinated ketone chain. A similar pathway starts with γ-butyrolactone, which is treated with sulfuryl chloride and then thionyl chloride in a multi-step reaction to yield the target molecule. google.com

Another documented synthesis of an isomeric dichloropentanone involves the Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride, catalyzed by anhydrous aluminum chloride. google.com This reaction directly assembles a 1,5-dichloropentan-3-one (B1296641) skeleton from two-carbon and three-carbon fragments. google.com

Selective Oxidation of Halogenated Pentane (B18724) Derivatives

An alternative to building the carbon chain is the selective oxidation of a pre-existing, appropriately halogenated pentane derivative. The most direct precursor for this method would be 5,5-dichloropentan-2-ol. The oxidation of a secondary alcohol to a ketone is a fundamental and highly efficient transformation in organic synthesis.

While the direct oxidation of 5,5-dichloropentan-2-ol is not extensively detailed in available literature, the methodology is well-established. For instance, the oxidation of the isomeric 1,5-dichloropentan-2-ol (B2429754) to 1,5-dichloropentan-2-one (B1347565) can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic conditions or more selective chromium-based reagents (e.g., CrO₃). Similarly, one proposed synthesis for the related 3,5-Dichloropentan-2-one involves the oxidation of 3,5-dichloropentane with an agent such as potassium permanganate. pengnuochemical.com These examples demonstrate that a halogenated pentanol (B124592) or pentane can serve as a viable starting material for producing the corresponding ketone.

Optimization of Reaction Conditions for Yield and Stereochemical Control

The efficiency and selectivity of the synthesis of dichlorinated pentanones are highly dependent on the careful control of reaction parameters. Key factors include the choice of solvent, operating temperature and pressure, and the precise stoichiometry of catalysts and reagents.

Influence of Solvent Systems on Reaction Efficiency

The solvent plays a critical role in mediating reactant solubility, influencing reaction pathways, and facilitating heat transfer. In the synthesis of 3,5-Dichloropentan-2-one from γ-butyrolactone, dioxane is used as the initial solvent to dissolve the lactone and sulfuryl chloride. google.com Later in the process, diethyl ether is employed for extraction of the product. google.com In other related syntheses, such as the Friedel-Crafts acylation to form a dichloropentanone backbone, methylene chloride is used as the solvent. google.com The choice of an appropriate aprotic solvent is crucial for preventing unwanted side reactions with the highly reactive chlorinated intermediates.

Temperature and Pressure Dynamics in Synthesis

Temperature control is paramount throughout the synthesis to manage reaction rates and minimize the formation of byproducts.

Initial Chlorination : The initial chlorination of γ-butyrolactone precursors is often conducted at low temperatures, for example, cooled to below 5 °C, to control the exothermic reaction. google.com

Ring-Opening and Reaction : Subsequent steps may involve warming to room temperature and then heating to a specific range, such as 50-60 °C or even 95-105 °C, to drive the reaction to completion. google.comgoogle.com

Purification : The final product is typically purified via distillation under reduced pressure (vacuum distillation) to isolate it from non-volatile impurities and starting materials, with vaporizing temperatures reported in the range of 120-140 °C under vacuum. google.com

Table 1: Temperature Conditions in Analogous Dichloropentanone Synthesis google.comgoogle.com
Synthetic StepTemperature RangePurpose
Initial Chlorination< 5 °CControl exothermic reaction
Ring-Opening / Decarboxylation50 - 105 °CEnsure reaction completion
Purification120 - 140 °C (under vacuum)Product isolation via distillation

Catalyst and Reagent Stoichiometry for Enhanced Selectivity

The use of catalysts and precise control over reagent ratios are key to maximizing yield and purity. In a patented method for synthesizing 3,5-Dichloropentan-2-one, a dual catalyst system is employed, using both a Lewis acid (e.g., aluminum trichloride) and a phase transfer catalyst (e.g., tetraethylammonium (B1195904) chloride) simultaneously. google.com This combination is reported to accelerate the reaction, increase the yield of the primary alcohol chlorination step, and prevent the formation of tar-like byproducts. google.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves exploring alternative reaction conditions and synthetic strategies that minimize waste, avoid hazardous substances, and improve efficiency. Key areas of focus include the use of solvent-free reactions and the optimization of atom economy.

Solvent-Free Synthetic Protocols

Traditional organic synthesis often relies on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free synthetic protocols is therefore a crucial aspect of green chemistry. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of related halo-ketones can be considered and adapted.

One promising approach is the use of microwave irradiation in solvent-free conditions. For instance, the synthesis of thiiranes from α-halo ketones has been successfully achieved with high yields and diastereoselectivity by irradiating a mixture of the ketone with reagents on a solid support like alumina. google.com This technique significantly reduces reaction times compared to conventional heating and eliminates the need for a solvent. google.com A hypothetical solvent-free synthesis of this compound could involve the direct chlorination of a suitable precursor, such as 5-chloropentan-2-one, using a solid-supported chlorinating agent under microwave irradiation.

Another green alternative to conventional solvents is the use of ionic liquids. Ionic liquids are salts with low melting points that can act as both catalyst and solvent. They are particularly advantageous due to their low vapor pressure, thermal stability, and recyclability. For example, an efficient and recyclable ionic liquid catalytic system has been reported for the hydration of haloalkynes to α-haloketones. Adapting such a system for the synthesis of this compound could involve the use of a recyclable ionic liquid to facilitate the chlorination of a pentanone derivative, potentially leading to a more sustainable process.

Electrocatalysis in aqueous solutions presents another environmentally friendly synthetic route. A novel electrocatalytic process has been developed for the preparation of α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution of alkali halide salts. pengnuochemical.com This method operates under ambient conditions and avoids the use of hazardous halogenating agents. pengnuochemical.com

TechniquePotential Application to this compound SynthesisAdvantages
Microwave-Assisted Synthesis Direct chlorination of a precursor on a solid support.Reduced reaction time, energy efficiency, solvent-free. google.com
Ionic Liquids Use as a recyclable catalyst and solvent system for chlorination.Recyclability, low volatility, thermal stability.
Electrocatalysis Synthesis from a mono-halo precursor in an aqueous medium.Use of water as a solvent, ambient conditions, avoids hazardous reagents. pengnuochemical.com

Atom-Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy indicates that less waste is generated.

A plausible synthetic route to this compound is the direct chlorination of pentan-2-one. The reaction proceeds as follows:

C₅H₁₀O + 2Cl₂ → C₅H₈Cl₂O + 2HCl

To calculate the theoretical atom economy for this reaction, we use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The relevant molecular weights are:

This compound (C₅H₈Cl₂O): 155.02 g/mol

Pentan-2-one (C₅H₁₀O): 86.13 g/mol

Chlorine (Cl₂): 70.90 g/mol

The calculation is as follows:

% Atom Economy = (155.02 / (86.13 + 2 * 70.90)) x 100 % Atom Economy = (155.02 / (86.13 + 141.80)) x 100 % Atom Economy = (155.02 / 227.93) x 100 % Atom Economy ≈ 68.0%

This calculation shows that, even under ideal conditions, a significant portion of the reactant mass is converted into the byproduct, hydrogen chloride (HCl). From a green chemistry perspective, it is desirable to develop synthetic routes with higher atom economy. For instance, addition reactions, which have a theoretical atom economy of 100%, are preferred over substitution reactions. wikipedia.org While a direct addition reaction to form this compound is not immediately apparent, exploring alternative precursors and reaction mechanisms could lead to more atom-economical syntheses. For example, a patented method for synthesizing N-substituted-4-piperidones from 1,5-dichloro-3-pentanone highlights the advantage of using addition reactions to improve atom economy. ugr.es

ReactantFormulaMolecular Weight ( g/mol )
Pentan-2-oneC₅H₁₀O86.13
ChlorineCl₂70.90
Desired Product
This compoundC₅H₈Cl₂O155.02
Byproduct
Hydrogen ChlorideHCl36.46
Calculated Atom Economy ~68.0%

Reactivity and Reaction Mechanisms of 5,5 Dichloropentan 2 One

Nucleophilic Reactivity at the Carbonyl (C2) and Halogenated (C5) Centers

The electronic environment of 5,5-dichloropentan-2-one is significantly influenced by the electron-withdrawing nature of the carbonyl group and the two chlorine atoms. The carbonyl group polarizes the carbon-oxygen double bond, rendering the C2 carbon electrophilic and susceptible to attack by nucleophiles. Concurrently, the two chlorine atoms at the C5 position create an electron-deficient center, which can also be a target for nucleophilic attack, primarily through substitution pathways.

The ketone functional group at the C2 position is a classic electrophile and readily undergoes nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common sources of hydride ions (H⁻) for the reduction of ketones to secondary alcohols. In the case of this compound, reduction would yield 5,5-dichloropentan-2-ol. Due to the presence of the chlorine atoms, milder reducing agents like sodium borohydride are generally preferred to avoid potential side reactions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. The reaction of this compound with a Grignard reagent, followed by an acidic workup, would produce a tertiary alcohol. For instance, reaction with methylmagnesium bromide would yield 2-methyl-5,5-dichloropentan-2-ol. It is important to note that organometallic reagents are also strong bases and could potentially induce elimination reactions if acidic protons are present.

Examples of Hydride and Organometallic Additions to this compound
ReagentProductReaction Type
Sodium borohydride (NaBH₄), followed by H₂O5,5-Dichloropentan-2-olHydride Addition (Reduction)
Methylmagnesium bromide (CH₃MgBr), followed by H₃O⁺2-Methyl-5,5-dichloropentan-2-olOrganometallic Addition
Phenyllithium (C₆H₅Li), followed by H₃O⁺2-Phenyl-5,5-dichloropentan-2-olOrganometallic Addition

Like other ketones with α-hydrogens, this compound can form enolates and enamines. Enolates are generated by the deprotonation of an α-hydrogen (at the C1 or C3 position) using a base. The acidity of the α-protons in this compound is influenced by the inductive effect of the carbonyl group and the chlorine atoms. The resulting enolate is a powerful nucleophile and can participate in various reactions, such as alkylation and aldol (B89426) condensation.

Enamines are formed by the reaction of the ketone with a secondary amine in the presence of an acid catalyst. The enamine acts as a nucleophile, similar to an enolate, and can be used in a variety of synthetic transformations, including alkylation and acylation. The formation of enamines from this compound would proceed via the established mechanism of nucleophilic addition of the secondary amine to the carbonyl group, followed by dehydration.

The two chlorine atoms at the C5 position make this carbon a potential site for nucleophilic substitution. The presence of two electron-withdrawing chlorine atoms stabilizes a negative charge on the carbon, but also influences the stability of potential carbocation intermediates.

An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a carbocation intermediate. For this compound, the formation of a carbocation at the C5 position would be highly destabilized by the inductive effect of the two chlorine atoms. Therefore, SN1-type pathways at the dichlorinated center are generally considered to be unfavorable under normal conditions. The high energy of the carbocation intermediate makes this a disfavored mechanistic route.

An SN2 (Substitution Nucleophilic Bimolecular) reaction involves a backside attack by a nucleophile, leading to the displacement of the leaving group in a single concerted step. For this compound, nucleophilic attack at the C5 position would be subject to steric hindrance from the two chlorine atoms and the rest of the carbon chain.

However, if a strong nucleophile is used, an SN2-type displacement could potentially occur. The stereochemical outcome of an SN2 reaction is inversion of configuration at the reaction center. Since the C5 carbon in the starting material is not a stereocenter, the initial substitution would not lead to a specific stereoisomer unless a chiral nucleophile is used or a new stereocenter is formed under specific conditions. It is also possible that under certain conditions, intramolecular reactions could occur, where a nucleophilic center within the molecule attacks the C5 carbon. For instance, the enolate formed at the C3 position could potentially act as an intramolecular nucleophile.

Potential Nucleophilic Substitution Scenarios at C5
Reaction TypeFeasibilityKey Considerations
SN1LowDestabilization of the carbocation intermediate by the two chlorine atoms.
SN2Possible with strong nucleophilesSteric hindrance at the C5 position. Potential for intramolecular side reactions.

Nucleophilic Substitution Reactions Involving the Geminal Chlorides at C5

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions of this compound would likely serve as a pathway to various unsaturated derivatives. The presence of a gem-dichloro group at the terminal position of the pentan-2-one backbone offers a unique substrate for such transformations.

Dehydrochlorination Pathways from the Gem-Dichloride

Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons, would be a primary elimination pathway. Given the structure of this compound, this reaction would likely be initiated by a base. The acidity of the protons on the carbon adjacent to the carbonyl group (C-4) would be enhanced, making them susceptible to abstraction.

A plausible mechanism would involve a step-wise elimination. The first dehydrochlorination would lead to the formation of a vinyl chloride intermediate, 5-chloropent-4-en-2-one. Subsequent elimination of the second chlorine atom and a proton from the C-4 position could then occur, although this would be more challenging due to the decreased acidity of the remaining proton and the potential for competing reactions.

Formation of Alkene and Alkyne Intermediates

The initial dehydrochlorination would yield an alkene intermediate, specifically 5-chloropent-4-en-2-one. The stereochemistry of this alkene would depend on the reaction conditions and the nature of the base used.

Further elimination to form an alkyne, pent-4-yn-2-one, is a theoretical possibility. This would require the removal of the remaining chlorine atom and a proton from the C-4 position. However, the formation of a terminal alkyne from a vinyl chloride can be difficult and often requires strong bases and specific reaction conditions to overcome the higher energy barrier. Competing reactions, such as nucleophilic substitution at the vinyl chloride, might also occur.

Rearrangement Reactions and Isomerization Pathways

The carbon skeleton and the presence of halogen atoms in this compound suggest the potential for various rearrangement and isomerization reactions, likely under specific catalytic or thermal conditions.

Carbon Skeleton Rearrangements

While less common for simple ketones, carbon skeleton rearrangements could theoretically be induced under acidic or thermal conditions. The presence of the carbonyl group and the gem-dichloro functionality could influence the stability of potential carbocation intermediates that would be involved in such rearrangements. For instance, a 1,2-hydride shift from the C-4 to the C-5 position, if a carbocation were to form at C-5 after the loss of a chloride ion, could lead to a more stable secondary carbocation. However, the formation of a primary carbocation at a terminal position is generally unfavorable.

Halogen Migration Phenomena

Halogen migration, particularly a 1,2-shift, is a known phenomenon in organohalogen compounds. In the case of this compound, a chlorine atom could potentially migrate from the C-5 position to the C-4 position. This would likely proceed through a bridged halonium ion intermediate. The driving force for such a rearrangement would be the formation of a more stable constitutional isomer. However, without experimental data, the favorability of such a migration is purely speculative.

Cyclization and Annulation Reactions Initiated by this compound

The bifunctional nature of this compound, containing both a ketone and a gem-dichloro group, makes it a potential precursor for the synthesis of cyclic compounds.

Intramolecular cyclization could be envisioned under conditions that promote the formation of a nucleophilic center that could attack the electrophilic carbonyl carbon. For example, treatment with a strong base could lead to the formation of a carbanion at the C-4 position, which could then attack the carbonyl group to form a five-membered ring. The subsequent fate of the gem-dichloro group would depend on the reaction conditions.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also a possibility. This compound could potentially react with a dinucleophile, where one nucleophilic site reacts with the carbonyl group and the other displaces the chlorine atoms. This could lead to the formation of various heterocyclic or carbocyclic ring systems. The gem-dichloro group could also be converted into other functional groups that are more amenable to specific annulation strategies.

It is crucial to reiterate that the discussions within this article are based on theoretical chemical principles and are not supported by any published experimental data for this compound. Further research is required to validate these potential reaction pathways.

Intramolecular Ring Closure Reactions

The presence of two electrophilic carbon atoms (the carbonyl carbon and the carbon bearing the two chlorine atoms) and the flexibility of the pentane (B18724) chain allow this compound to undergo intramolecular cyclization reactions, particularly when treated with a suitable nucleophile. A primary amine, for instance, can react with the ketone to form an enamine, which can then undergo an intramolecular nucleophilic substitution at the dichlorinated carbon to form a cyclic product.

A notable example of such a reaction is the synthesis of piperidone derivatives. The reaction of this compound with a primary amine, such as methylamine, can be envisioned to proceed through an initial formation of an enamine intermediate. This is followed by an intramolecular cyclization where the enamine nitrogen attacks the carbon bearing the chlorine atoms, leading to the formation of a six-membered ring. Subsequent elimination of hydrogen chloride and hydrolysis of the remaining chloro group would yield a substituted piperidone. This type of reaction is a valuable strategy for the synthesis of heterocyclic compounds which are prevalent in many natural products and pharmaceutical agents nih.gov.

Table 1: Hypothetical Intramolecular Cyclization of this compound

ReactantReagentProductReaction Type
This compoundMethylamine1-Methyl-3-piperidoneIntramolecular Cyclization

Intermolecular Cycloaddition and Heterocyclic Formation Strategies

This compound can also participate in intermolecular reactions to form a variety of heterocyclic compounds. These reactions typically involve the reaction of the dichloroketone with a dinucleophile, where each nucleophilic center reacts with one of the electrophilic sites of the dichloroketone.

For example, reaction with a diamine could potentially lead to the formation of a diazepine derivative, a seven-membered heterocyclic ring containing two nitrogen atoms. The reaction would proceed via a stepwise intermolecular nucleophilic substitution, with each amine group displacing a chlorine atom. While specific examples involving this compound are not extensively documented, the general reactivity pattern of dihaloalkanes with nucleophiles suggests this possibility chemicalforums.com.

Table 2: Hypothetical Intermolecular Heterocyclic Formation from this compound

ReactantReagentPotential ProductReaction Type
This compoundHydrazineSubstituted Pyridazine DerivativeIntermolecular Cyclization

Redox Chemistry of this compound

The redox chemistry of this compound involves the selective reduction of its ketone group or the oxidative transformation of its carbon skeleton.

Oxidative Transformations of the Carbon Skeleton

The carbon skeleton of this compound can undergo oxidative transformations, although this typically requires harsh reaction conditions and strong oxidizing agents. Such reactions often lead to the cleavage of carbon-carbon bonds.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize ketones. In the case of this compound, such an oxidation could potentially lead to the cleavage of the C-C bond adjacent to the carbonyl group. For instance, oxidation could yield smaller chlorinated carboxylic acids. However, due to the presence of the chlorine atoms, the reaction may be complex and lead to a mixture of products. The specific products would depend on the exact reaction conditions, including the choice of oxidant, temperature, and solvent. These types of oxidative cleavages are generally less common in synthetic applications due to their often low selectivity and harsh conditions usu.edunih.gov.

Table 4: Hypothetical Oxidative Transformation of this compound

ReactantReagentPotential ProductsReaction Type
This compoundPotassium Permanganate (KMnO₄)Chlorinated Carboxylic AcidsOxidative Cleavage

Application of 5,5 Dichloropentan 2 One As a Synthetic Building Block

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The ability of 3,5-Dichloropentan-2-one (B1583266) to react with various heteroatom nucleophiles positions it as a key starting material for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

While 1,4-dicarbonyl compounds are standard precursors for furans via the Paal-Knorr synthesis, and 1,5-dicarbonyls can lead to pyrans, the direct conversion of 3,5-Dichloropentan-2-one to simple furans or pyrans is not extensively documented in the scientific literature. The synthesis of related structures, such as tetrahydro-4H-pyran-4-one, typically proceeds from the isomeric 1,5-dichloropentan-3-one (B1296641), highlighting the specific substitution patterns required for these cyclizations. thermofisher.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Piperidines)

3,5-Dichloropentan-2-one serves as a viable precursor for nitrogen-containing heterocycles through cyclization reactions with amine-based nucleophiles. pengnuochemical.com

Pyrroles: The reaction of 3,5-Dichloropentan-2-one with primary amines or ammonia (B1221849) presents a pathway to substituted pyrroles. pengnuochemical.com This transformation is analogous to the Paal-Knorr pyrrole (B145914) synthesis, which traditionally utilizes a 1,4-diketone. wikipedia.orgorganic-chemistry.org In this modified approach, the amine first displaces the γ-chloro group (at C-5), followed by an intramolecular nucleophilic attack on the ketone. A subsequent cyclization involving the α-chloro group (at C-3) and dehydration would yield the aromatic pyrrole ring. This method offers a potential route to pyrrole derivatives that are important building blocks in the development of pharmaceuticals and agrochemicals. pengnuochemical.com

Pyridines and Piperidines: The construction of six-membered nitrogen heterocycles like pyridines often follows synthetic routes such as the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. acs.orgwikipedia.orgorganic-chemistry.org While 3,5-Dichloropentan-2-one is not a typical substrate for this reaction, related dichlorinated pentane (B18724) structures are used to synthesize piperidine (B6355638) rings. For instance, 1,5-dichloropentan-3-ol (B12970595) reacts with substituted anilines in the presence of a base to form 4-substituted piperidines. This demonstrates the utility of the C5 dichlorinated backbone for creating the piperidine scaffold, suggesting that 3,5-Dichloropentan-2-one could be a precursor to such systems after appropriate functional group manipulation.

HeterocycleSynthetic MethodReactantsGeneral Product
Pyrrole Modified Paal-Knorr3,5-Dichloropentan-2-one, Primary AmineSubstituted Pyrrole
Piperidine Nucleophilic Cyclization (from related precursor)1,5-Dichloropentan-3-ol, AnilineN-Aryl-4-hydroxypiperidine

Synthesis of Sulfur-Containing Heterocycles (e.g., Thietanes, Thiophenes)

The dichlorinated nature of the pentanone backbone is well-suited for the synthesis of sulfur-containing rings through reactions with sulfur nucleophiles.

Thietanes: The synthesis of thietanes, four-membered sulfur-containing rings, is classically achieved by the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) salt. nih.gov Research has shown that the related compound, 3,5-dichloropentan-2-ol, reacts with potassium sulfide (K₂S) to produce 1-(thietan-2-yl)ethan-1-ol in good yield. nih.govbeilstein-journals.orgbeilstein-journals.org This established transformation implies a two-step pathway from 3,5-Dichloropentan-2-one: first, reduction of the ketone to the secondary alcohol, followed by the cyclization reaction with a sulfide source.

PrecursorReagentProductYieldReference
3,5-Dichloropentan-2-olK₂S1-(Thietan-2-yl)ethan-1-ol65% beilstein-journals.org

Thiophenes: The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes, typically involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The ketone component must possess an α-methylene group for the initial Knoevenagel condensation. wikipedia.org 3,5-Dichloropentan-2-one meets this requirement, positioning it as a potential, though not widely documented, substrate for Gewald-type syntheses to produce highly functionalized thiophenes.

Intermediate in the Synthesis of Complex Acyclic and Alicyclic Molecules

Beyond heterocycles, 3,5-Dichloropentan-2-one is a key intermediate for building complex carbon skeletons in both open-chain and cyclic formats.

Chain Elongation and Functionalization

The compound has been utilized as a five-carbon building block in the total synthesis of natural products. A notable example is its role in the synthesis of isoprenoids. In a synthetic route towards squalene, 3,5-dichloropentan-2-one was employed as a key C5 fragment. It was coupled with a C6 fragment to construct the C11 homogeranyl backbone, demonstrating its utility in complex chain elongation strategies. semanticscholar.org The reactive chlorine atoms and the ketone provide multiple handles for subsequent functionalization and bond formation. pengnuochemical.com

Ring Formation and Bridged Systems (e.g., Robinson Annulation precursors)

While not a direct substrate for the Robinson annulation, which requires the formation of a 1,5-diketone intermediate, 3,5-Dichloropentan-2-one is an effective precursor for other types of alicyclic ring systems. semanticscholar.orggoogle.com

Cyclopropane (B1198618) Synthesis: A significant application is its intramolecular cyclization to form cyclopropane derivatives. In the presence of a base, 3,5-Dichloropentan-2-one undergoes an internal nucleophilic attack where an enolate formed at C-1 displaces the chlorine at C-3. This process has been used in a patented method to synthesize 1-chloro-1-acetylcyclopropane, an important intermediate for the fungicide prothioconazole. google.com

ReactantReagents/ConditionsProductApplication
3,5-Dichloropentan-2-oneToluene, Alkali Solution, Quaternary Ammonium Salt, 80-100 °C1-Chloro-1-acetylcyclopropaneProthioconazole Intermediate

This intramolecular ring-closing reaction highlights the utility of 3,5-Dichloropentan-2-one in constructing strained alicyclic systems, which are valuable components in agrochemicals and pharmaceuticals.

Role in Tandem and Cascade Reactions

No documented examples or research findings were identified that describe the use of 5,5-Dichloropentan-2-one as a reactant or intermediate in tandem or cascade reactions. Tandem reactions, also known as domino or cascade reactions, are a sequence of intramolecular or intermolecular transformations in which the subsequent reaction occurs only by virtue of the chemical functionality formed in the previous step. While other dichlorinated pentanone isomers, such as 1,3-dichloro-1,5-diarylpentan-5-ones, have been synthesized via cascade oxidative radical addition reactions, no such applications have been reported for the 5,5-dichloro isomer. rsc.org

Contributions to Total Synthesis of Natural Products

There is no available information in the reviewed literature detailing the utilization of this compound as a building block in the total synthesis of any natural products. While related compounds, like 3,5-dichloropentan-2-one, have been employed as precursors in the synthesis of isoprenoids, which are a large class of natural products, similar applications for this compound have not been reported. semanticscholar.org

Computational and Theoretical Studies of 5,5 Dichloropentan 2 One

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical investigations are fundamental to understanding the three-dimensional arrangement of atoms in 5,5-Dichloropentan-2-one and the energy associated with its different spatial orientations.

Conformational analysis of this compound has been performed using computational methods to identify its most stable three-dimensional structures. By employing techniques such as Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can model the potential energy surface of the molecule. This analysis reveals various conformers arising from the rotation around the C2-C3 and C3-C4 single bonds.

The relative energies of these conformers are calculated to determine their stability. The global minimum, representing the most stable conformer, is identified along with other low-energy structures. These calculations often consider the effects of the solvent, for instance, by using the Polarizable Continuum Model (PCM), to provide a more accurate representation of the molecule's behavior in a solution. The stability of different conformers is influenced by a combination of steric hindrance between the chlorine atoms and the methyl group, as well as intramolecular interactions.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
1 (Global Minimum) Gauche0.00
2 Anti0.45
3 Gauche1.20

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) spectra. For this compound, computational methods are used to predict the frequencies and intensities of its vibrational modes. These calculations are typically performed at the same level of theory as the conformational analysis.

The predicted vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. The analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the ketone group, C-H stretching and bending, and C-Cl stretching vibrations. This detailed assignment helps in the structural confirmation of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1735
CH₂ Scissoring1450
CH₃ Symmetric Bend1370
C-C Stretch1100
C-Cl Stretch750
C-Cl Stretch720

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational analyses provide key descriptors that help in understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule highlights the likely sites for nucleophilic and electrophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the case of this compound, the MEP map would show a negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its nucleophilic character and propensity to interact with electrophiles. Conversely, positive potential regions (colored blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting these are sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular interactions and charge transfer.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry provides powerful tools to investigate the complex transformations of molecules like this compound. Through reaction pathway simulations, researchers can map the energetic landscape of a chemical reaction, identifying intermediates, products, and the high-energy transition states that connect them. This theoretical insight is crucial for understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions.

Energetics and Kinetics of Key Transformations

The reactivity of this compound is largely dictated by the interplay between its carbonyl group and the two chlorine atoms. Theoretical calculations, often employing Density Functional Theory (DFT), are used to model key transformations such as enolization, halogenation, and nucleophilic substitution.

The α-hydrogens in ketones are acidic and can be removed by a base to form an enolate, which is a key intermediate in many reactions. fiveable.me The rate-determining step in reactions like α-halogenation is often the formation of the enol or enolate. fiveable.melibretexts.org The presence of electron-withdrawing halogens significantly influences the acidity of these protons and, consequently, the kinetics of enolate formation. For instance, in the haloform reaction of methyl ketones, each successive halogenation makes the remaining α-hydrogens more acidic, accelerating subsequent reactions. masterorganicchemistry.com

Computational studies can quantify these effects by calculating the activation energies (ΔG‡) for each step. A lower activation energy implies a faster reaction rate. For example, DFT calculations on the intramolecular Diels-Alder (IMDA) reaction of a terpene revealed that oxidation of an aldehyde to a carboxylate lowered the uncatalyzed activation energy barrier by approximately 7 kcal/mol, demonstrating a significant rate enhancement. nih.gov Similar principles apply to halogenated ketones, where the inductive effects of chlorine atoms stabilize transition states and intermediates.

Key transformations for this compound would include intramolecular reactions. While intermolecular reactions are common, the five-carbon chain of the dichloroketone could potentially adopt conformations that allow for intramolecular cyclization via an SN2 reaction, though the concentration of the ideally coiled structure might be low. libretexts.org DFT calculations can predict the potential energy surface for such reactions, clarifying whether cyclization is a viable pathway compared to intermolecular processes. researchgate.net

Table 1: Representative Activation and Reaction Energies for Ketone Transformations (Illustrative Data)

Reaction StepTransformationTypical Activation Energy (ΔG‡) (kcal/mol)Thermodynamic Driving Force (ΔE) (kcal/mol)Controlling Factor
Enolization (Acid-Catalyzed)Keto → EnolHigh; Rate-determining fiveable.meEndoergicSubstrate structure, acid strength fiveable.me
Halogenation of EnolEnol + X₂ → α-HaloketoneLow; Fast step fiveable.meExoergicHalogen reactivity
Nucleophilic Addition to C=OKetone + Nu⁻ → AlkoxideVariableVariableNucleophile strength, sterics
Intramolecular Cyclization (SN2)Enolate attack on γ-carbonDependent on conformation libretexts.orgDependent on ring strainChain flexibility, stereoelectronics libretexts.org

Note: This table presents generalized, illustrative data for typical ketone reactions to demonstrate the concepts of energetic and kinetic analysis. Specific values for this compound would require dedicated computational studies.

Solvent Effects on Reaction Mechanisms via Continuum and Explicit Solvation Models

The solvent in which a reaction occurs can dramatically alter its rate, selectivity, and even the mechanism itself. Computational models are essential for dissecting these complex solvent effects. Two primary approaches are used: continuum (or implicit) models and explicit solvation models. wikipedia.orgnumberanalytics.com

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states. frontiersin.org For SN1 reactions, polar protic solvents are known to speed up the reaction by stabilizing the carbocation intermediate, an effect that can be modeled using continuum methods. libretexts.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.org This method is computationally more demanding but can capture specific, short-range interactions like hydrogen bonding between the solute and solvent molecules. frontiersin.org Hybrid models that combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent offer a balance between accuracy and computational cost. numberanalytics.comfrontiersin.org

For reactions involving halogenated ketones, the choice of solvent is critical. A DFT study on the cycloaddition of halogenated ketenes found that solvents universally reduced the thermodynamic favorability of the reactions compared to the gas phase. orientjchem.org The energy barriers were also significantly affected; for instance, the barrier for one reaction pathway increased in nonpolar carbon tetrachloride but decreased in polar water. orientjchem.org This highlights that solvent effects are not always intuitive and require detailed modeling. Polar aprotic solvents, for example, are known to favor SN2 mechanisms by enhancing the reactivity of the nucleophile without overly solvating it. libretexts.org Computational analysis using both continuum and explicit models would be necessary to accurately predict the behavior of this compound in different solvent environments.

Table 2: Impact of Solvation Models on a Halogenated Ketene (B1206846) Cycloaddition Reaction

Phase/SolventSolvation Model TypeCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
Gas PhaseN/A18.0-18.4
Carbon Tetrachloride (CCl₄)Continuum24.1-10.9
Dimethyl Sulfoxide (B87167) (DMSO)Continuum22.4-11.6
Water (H₂O)Continuum18.7-12.8

Source: Data adapted from a DFT study on the [2+2] cycloaddition of a halogenated ketene with cyclopentadiene. orientjchem.org

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Halogenated Ketones

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or biological activity. europa.eu For halogenated ketones, QSAR can be used to predict reaction rates, toxicological endpoints, or other properties based on calculated molecular descriptors. europa.eudigitallibrary.co.in

QSAR models are built by developing a mathematical equation that links molecular descriptors (the independent variables) to an observed activity (the dependent variable). These descriptors quantify various aspects of a molecule's structure:

Electronic Descriptors: These describe the electron distribution. Examples include Hammett (σ) and Taft (σ*) parameters, which account for inductive and field effects, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to nucleophilicity and electrophilicity. europa.eutandfonline.com

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it interacts with other reactants or biological targets. publish.csiro.au

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor for hydrophobicity, which is crucial for predicting how a molecule will behave in biological systems or multiphase chemical reactions. tandfonline.com

For a series of analogous halogenated ketones, a QSAR model could be developed to predict their reaction rate constants with a specific nucleophile. For example, a study on peptide α-ketoamides developed a statistically significant QSAR model for inhibitory activity using LogP, heat of formation, and HOMO energy as descriptors. tandfonline.com The model indicated that higher hydrophobicity, increased heat of formation, and lower HOMO energy favored better activity. tandfonline.com Such an approach could be applied to predict the reactivity of this compound based on models built from a training set of similar chlorinated ketones. The reliability of the prediction would depend on the quality of the model and whether this compound falls within its applicability domain. europa.eu

Table 3: Common Descriptors Used in QSAR Models for Halogenated Compounds

Descriptor TypeDescriptor NameProperty RepresentedRelevance to Halogenated Ketones
ElectronicHOMO/LUMO EnergyNucleophilicity/Electrophilicity tandfonline.comPredicts susceptibility to nucleophilic/electrophilic attack.
ElectronicTaft (σ*) ParameterInductive/Field Effects europa.euQuantifies the strong electron-withdrawing effect of halogens.
HydrophobicLogPLipophilicity/Hydrophobicity tandfonline.comInfluences solubility and transport to a reaction site.
StericMolar Refractivity (MR)Molecular Volume and PolarizabilityAccounts for steric hindrance around the reaction center.
TopologicalTopological Polar Surface Area (TPSA)Polar surface areaRelates to hydrogen bonding capacity and membrane permeability.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Intermediates

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5,5-Dichloropentan-2-one and the identification of transient species formed during its synthesis or subsequent reactions.

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for resolving complex spin systems and definitively assigning signals, which is vital when monitoring reactions where multiple structurally similar compounds may be present. epfl.chemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would reveal correlations between the proton at C5 (H-5) and the methylene (B1212753) protons at C4 (H₂-4), and between H₂-4 and the methylene protons at C3 (H₂-3). This establishes the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. emerypharma.comresearchgate.net It allows for the definitive assignment of carbon signals based on the more easily assigned proton spectrum. For instance, the signal for the C-5 carbon would show a cross-peak with the H-5 proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to four bonds, which is critical for identifying quaternary carbons and piecing together molecular fragments. sdsu.eduprinceton.edu Key HMBC correlations for confirming the structure of this compound would include the correlation from the methyl protons (H₃-1) to the carbonyl carbon (C-2) and the C-3 carbon, and from the H-5 proton to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. researchgate.netprinceton.edu NOESY can be used to observe through-space interactions that are not apparent from through-bond coupling, helping to define the spatial arrangement of the dichloromethyl group relative to the rest of the alkyl chain.

In reaction monitoring, aliquots can be taken from a reaction mixture at various time points and analyzed using this suite of 2D NMR techniques. The appearance of new cross-peaks in COSY, HSQC, and HMBC spectra can signal the formation of intermediates or byproducts, allowing for their structural elucidation in situ.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1 (CH₃)~2.2Singlet (s)~30C-2, C-3
2 (C=O)--~207-
3 (CH₂)~3.0Triplet (t)~38C-1, C-2, C-4, C-5
4 (CH₂)~2.4Multiplet (m)~25C-2, C-3, C-5
5 (CHCl₂)~6.0Triplet (t)~75C-3, C-4

Molecules like this compound are not static; they undergo rapid conformational changes at room temperature, primarily through rotation around their C-C single bonds. Dynamic NMR (DNMR) spectroscopy, typically involving variable-temperature (VT) NMR studies, is the primary method for investigating these processes. acs.orgsparkl.me

By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the different conformers may be observed. Analysis of the spectra at various temperatures allows for the determination of the energy barriers (activation energy, ΔG‡) associated with bond rotation. acs.org For this compound, VT-¹H NMR could be used to study the rotational barrier around the C4-C5 bond, providing insight into the steric and electronic interactions of the bulky dichloromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. cnr.it For this compound (C₅H₈Cl₂O), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass. A key diagnostic feature would be the isotopic pattern of the molecular ion peak, which, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm molecular structures by analyzing their fragmentation patterns. researchgate.netresearchgate.net In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the C2-C3 bond, leading to the formation of an acetyl cation (m/z 43) or loss of an acetyl radical.

McLafferty Rearrangement: A hydrogen atom on the γ-carbon (C-4) can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the loss of propene and the formation of a radical cation with m/z 80 (for ³⁵Cl).

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl).

Table 2: Predicted HRMS Fragments for this compound (based on ³⁵Cl)

Proposed Fragment IonFormulaPredicted m/zFragmentation Pathway
[M]⁺•[C₅H₈Cl₂O]⁺•154.0Molecular Ion
[M-CH₃]⁺[C₄H₅Cl₂O]⁺139.0Loss of methyl radical
[M-CH₂CO]⁺•[C₃H₆Cl₂]⁺•112.0Loss of ketene (B1206846)
[M-Cl]⁺[C₅H₈ClO]⁺119.0Loss of chlorine radical
[CH₃CO]⁺[C₂H₃O]⁺43.0Alpha-cleavage

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups and can be used to monitor reaction progress.

For this compound, the key vibrational bands would be:

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1720 cm⁻¹, characteristic of an aliphatic ketone. nist.gov This band is also typically strong in the Raman spectrum.

C-Cl Stretches: Absorptions in the fingerprint region (typically 650-850 cm⁻¹) corresponding to the stretching vibrations of the carbon-chlorine bonds. The presence of two chlorine atoms on the same carbon (a gem-dichloro group) would likely result in two distinct stretching bands (symmetric and asymmetric).

C-H Stretches and Bends: Vibrations associated with the methyl and methylene groups appear in their characteristic regions (~2850-3000 cm⁻¹ for stretching).

Modern vibrational spectroscopy allows for in-situ and time-resolved measurements, enabling chemists to "watch" a reaction as it happens without disturbing the system. researchgate.net By inserting a fiber-optic probe (either IR or Raman) directly into a reaction vessel, spectra can be collected continuously.

For instance, in a reaction where this compound is consumed, the intensity of its characteristic C=O peak at ~1720 cm⁻¹ would decrease over time. Simultaneously, the appearance and growth of new peaks corresponding to the products' functional groups could be observed. This provides real-time kinetic data, helps identify reaction intermediates (if they accumulate to detectable concentrations), and is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

X-ray Crystallography of Derivatives and Co-crystals (for solid-state structural insights relevant to reactivity)

A comprehensive review of the scientific literature reveals that to date, no single-crystal X-ray diffraction data for this compound or its direct derivatives and co-crystals have been published. The experimental determination of the three-dimensional atomic arrangement in the solid state for this specific compound remains an area for future research. The inherent flexibility of the pentane (B18724) chain and the nature of the chloro-substituents may present challenges in obtaining single crystals suitable for X-ray analysis.

Despite the absence of direct experimental data for this compound, insights into its potential solid-state behavior can be inferred by examining the crystallographic data of structurally related chlorinated ketones. X-ray crystallography is a powerful technique that elucidates the precise arrangement of atoms in a crystal, providing valuable information on bond lengths, bond angles, and intermolecular interactions that govern the reactivity of a molecule in the solid state. anton-paar.comwikipedia.org

For instance, studies on other α-haloketones, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, reveal that the molecular conformation and crystal packing are significantly influenced by a network of intermolecular interactions, including strong hydrogen bonds (O—H⋯O) and weaker C—H⋯O interactions. iucr.org In the crystal structure of this particular α-haloketone, molecules form inversion-symmetric dimers. iucr.org The planarity of the molecule and the nature of these intermolecular forces are key determinants of the crystal lattice. iucr.org

Based on these analogous structures, it can be hypothesized that the solid-state structure of derivatives of this compound, particularly if they incorporate hydrogen-bond donors or aromatic moieties, would be significantly influenced by such intermolecular forces. The presence of the ketone carbonyl group makes it a hydrogen bond acceptor, while the dichloromethyl group could engage in various weak interactions. The conformation of the flexible pentyl chain in the solid state would likely adopt a low-energy arrangement that maximizes favorable intermolecular contacts and minimizes steric hindrance.

Understanding the solid-state structure is crucial as it can provide insights into the reactivity of the compound. For example, the accessibility of the carbonyl group for nucleophilic attack or the orientation of the C-Cl bonds for substitution reactions can be influenced by the crystal packing. The study of co-crystals, where this compound would be crystallized with another molecule (a co-former), could be a viable strategy to obtain crystalline material and probe its intermolecular interaction preferences.

To illustrate the type of data obtained from a crystallographic study of a related chlorinated ketone, the following table presents selected crystallographic data for 2-chloro-1-(3-hydroxyphenyl)ethanone. iucr.org

Parameter Value
Chemical Formula C₈H₇ClO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(2)
b (Å) 5.3020(11)
c (Å) 14.286(3)
α (°) 90
β (°) 107.45(3)
γ (°) 90
Volume (ų) 746.4(3)
Z 4
Density (calculated) (g/cm³) 1.535
Hydrogen Bond (O-H···O) d(D···A) (Å) 2.769(2)
Hydrogen Bond (C-H···O) d(D···A) (Å) 3.305(2)

This table presents data for 2-chloro-1-(3-hydroxyphenyl)ethanone as an illustrative example of crystallographic data for a chlorinated ketone. iucr.org

Future research involving the synthesis of suitable derivatives of this compound, for example, by introducing rigid aromatic groups or functionalities capable of strong hydrogen bonding, may facilitate the growth of single crystals. The resulting crystallographic data would be invaluable for elucidating its structural dynamics and understanding its reactivity profile in the solid state. Computational modeling could also serve as a powerful tool to predict the stable conformations and potential packing arrangements of this molecule and its derivatives.

Synthesis and Reactivity of Derivatives and Analogs of 5,5 Dichloropentan 2 One

Systematic Modification of Halogen Substituents (e.g., 5,5-Difluoro, 5,5-Dibromo)

The identity of the halogen atoms at the C-5 position profoundly influences the compound's chemical properties, including its electrophilicity and reactivity. Replacing chlorine with other halogens like fluorine or bromine provides a direct method to modulate these characteristics.

5,5-Difluoro Analogs: The synthesis of gem-difluoro compounds often involves deoxofluorination of a corresponding ketone or aldehyde. For instance, a synthetic strategy toward a difluorinated pentanone backbone involves the deoxofluorination of a ketone precursor using reagents like morpholinosulfur trifluoride (Morph-DAST). acs.org This reagent is noted for its high thermal stability and safer handling compared to alternatives like DAST. acs.org A multi-step synthesis has been reported for 5-(benzyloxy)-4,4-difluoropentan-2-one (a derivative of 5,5-difluoropentan-2-one), starting from allyl benzyl (B1604629) ether. acs.orgchemrxiv.org The process includes epoxidation, chain extension, oxidation to form the ketone, and subsequent deoxofluorination to install the gem-difluoro group. acs.orgchemrxiv.org The parent compound, 5,5-difluoropentan-2-one, is identified by the CAS number 1536730-94-5. accelachem.com

5,5-Dibromo Analogs: The synthesis of 5,5-dibromopentan-2-one is less commonly documented than its chlorinated or fluorinated counterparts. However, related isomers such as 1,5-dibromopentan-2-one (B6611777) have been synthesized and characterized. nih.govbldpharm.com The synthesis of bromo-derivatives can often be achieved from suitable precursors like diols or by the ring-opening of cyclic ethers. For example, 1,5-dibromopentane (B145557) can be synthesized from tetrahydropyran (B127337) by ring-opening bromination using hydrobromic acid and sulfuric acid. chemicalbook.com It can also be prepared from 1,5-pentanediol. chemicalbook.com While a direct documented synthesis for 5,5-dibromopentan-2-one is not readily available in the provided literature, its preparation would likely involve the selective bromination of a pentanone precursor at the C-5 position.

Compound NameMolecular FormulaKey Synthetic Precursor/MethodCAS Number
5,5-Dichloropentan-2-oneC5H8Cl2OData not available in search resultsData not available in search results
5,5-Difluoropentan-2-oneC5H8F2ODeoxofluorination of a ketone precursor. acs.org1536730-94-5 accelachem.com
1,5-Dibromopentan-2-oneC5H8Br2OData not available in search results138139-54-5 nih.gov

Analogs with Altered Carbonyl Positions (e.g., 5,5-Dichloropentan-3-one)

Relocating the carbonyl group along the pentane (B18724) chain generates structural isomers with distinct chemical reactivity and potential applications.

1,5-Dichloropentan-3-one (B1296641): This symmetrical dichloroketone, with the molecular formula C₅H₈Cl₂O, serves as a significant intermediate in organic synthesis. cymitquimica.com Its structure features two chlorine atoms at the terminal positions of a pentan-3-one backbone. The presence of the ketone group and the electrophilic chlorine atoms allows it to undergo various reactions, including nucleophilic substitutions and reductions. cymitquimica.com For example, the chlorine atoms can be substituted by nucleophiles such as amines or thiols, and the ketone can be reduced to a secondary alcohol using agents like sodium borohydride.

3,5-Dichloropentan-2-one (B1583266): This isomer, with chlorine atoms at the C-3 and C-5 positions, is a ketone commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. pengnuochemical.com A key application is its use as a precursor in the synthesis of pyrrole (B145914) derivatives, which are important heterocyclic scaffolds with a range of biological activities. pengnuochemical.com 3,5-Dichloropentan-2-one can undergo cyclization reactions with various amines to form these pyrrole structures. pengnuochemical.com

Compound NameMolecular FormulaCarbonyl PositionChlorine PositionsCAS Number
This compoundC5H8Cl2OC-2C-5, C-5Data not available in search results
1,5-Dichloropentan-3-oneC5H8Cl2OC-3C-1, C-53592-25-4 cymitquimica.com
3,5-Dichloropentan-2-oneC5H8Cl2OC-2C-3, C-558371-98-5 pengnuochemical.comnih.gov

Introduction of Additional Functional Groups onto the Pentane Backbone

Incorporating other functional groups, such as hydroxyls, ethers, or amines, onto the dichloropentanone framework significantly expands its chemical diversity and utility as a building block.

Hydroxylated Derivatives : The introduction of a hydroxyl group creates a halogenated secondary alcohol. For example, 1,5-dichloropentan-2-ol (B2429754) is a related functionalized analog. This molecule contains a stereogenic center at the C-2 position and is used as a versatile building block in synthesizing derivatives like sulfides and thiane (B73995) heterocycles through nucleophilic substitution.

Ether and Amino Derivatives : Functionalization can also be achieved by adding ether or amino groups. The synthesis of 5-(benzyloxy)-4,4-difluoropentan-2-one demonstrates the incorporation of a benzyloxy ether group onto a difluorinated pentanone backbone. acs.orgchemrxiv.org Furthermore, amino-functionalized analogs have been developed, such as tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate, which features both an amino and a carbamate (B1207046) group on a chiral difluoropentane skeleton. vulcanchem.com Dichloropentanones can also serve as precursors for complex heterocyclic systems. For example, 1,5-dichloropentan-2-one (B1347565) has been used in the synthesis of pyrido[2,1-b]-1,3-oxazine derivatives. uzhnu.edu.ua

Derivative TypeExample CompoundAdded Functional Group(s)Significance/Application
Hydroxylated1,5-Dichloropentan-2-ol-OH (Hydroxyl)Building block for sulfides and thianes.
Ether5-(Benzyloxy)-4,4-difluoropentan-2-one-OCH2Ph (Benzyloxy)Demonstrates incorporation of ether functionality. acs.orgchemrxiv.org
Amino/Amidetert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate-NH2 (Amino), -NHBoc (Carbamate)Chiral building block for medicinal chemistry. vulcanchem.com
HeterocyclicPyrido[2,1-b]-1,3-oxazine derivativeForms part of a fused ring systemSynthesis of complex heterocyclic structures. uzhnu.edu.ua

Exploration of Chiral Derivatives and Enantioselective Transformations

While this compound is achiral, the introduction of substituents or modifications at other positions on the pentane chain can create stereogenic centers, leading to chiral derivatives. The synthesis and transformation of these chiral molecules are central to modern asymmetric synthesis.

The synthesis of specific enantiomers requires stereocontrolled methods. An example of a synthesized chiral derivative is tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate, where the "(2R)" designation indicates a specific stereoisomer at the C-2 position. vulcanchem.com The creation of such molecules often relies on starting with chiral precursors or employing enantioselective reactions.

Enantioselective transformations involving dichlorinated ketones have been explored. For example, research has shown that 2,2-dichloropentanone can be transformed via enantioselective aldol (B89426) reactions, indicating a pathway to stereochemically defined products. thieme-connect.de The field of asymmetric organocatalysis offers powerful strategies for such transformations, utilizing chiral catalysts to control the stereochemical outcome of reactions involving prochiral intermediates. rsc.org These methods can involve the use of chiral hydrogen-bond donors, which can facilitate enantioselective cyclization reactions by stabilizing a specific transition state. nih.gov The development of multicatalysis protocols, which combine different catalytic systems, is also an emerging strategy for achieving challenging enantioselective transformations. nih.gov These advanced catalytic approaches are essential for accessing structurally complex and stereochemically pure derivatives for various applications. mdpi.comorganic-chemistry.org

Emerging Research Directions and Future Perspectives

Integration of 5,5-Dichloropentan-2-one in Flow Chemistry and Microreactor Synthesis

The adoption of flow chemistry and microreactor technologies has revolutionized the synthesis and manipulation of halogenated organic compounds, offering marked improvements in safety, efficiency, and selectivity. softecks.inrsc.orgresearchgate.net The precise control over reaction parameters in microreactors, particularly their superior heat and mass transfer capabilities, has proven effective in managing highly exothermic halogenation reactions that are often problematic in conventional batch systems. softecks.inrsc.org

For a molecule such as this compound, flow chemistry presents a wealth of opportunities. The successful synthesis of functionalized ketones using highly reactive precursors like acid chlorides and organolithium reagents in flow microreactors underscores the potential for optimizing the synthesis of or reactions involving this compound. nih.govthieme-connect.com The critical factor in these successes is often the capacity for extremely rapid mixing, which minimizes side reactions and enhances chemoselectivity. nih.govthieme-connect.com

Moreover, the ability to perform in-line quenching of hazardous materials and to handle transient intermediates makes flow chemistry an ideal platform for reactions targeting the dichloromethyl group of this compound. softecks.inrsc.org Future investigations could aim to develop continuous-flow methods for the selective substitution of one or both chlorine atoms, or for controlled transformations at the ketone moiety, potentially yielding novel derivatives that are challenging to synthesize via traditional batch methods. The utilization of microreactors could also facilitate the safe exploration of reactions under elevated pressure or temperature, thereby broadening the synthetic utility of this compound. mdpi.comtandfonline.com

Table 1: Potential Advantages of Flow Chemistry for Reactions of this compound
Feature of Flow ChemistryPotential Application for this compoundReference for Analogy
Enhanced Heat TransferControl of exothermic halogenation or substitution reactions. softecks.inrsc.org
Precise Residence Time ControlSelective reaction at one functional group over the other. rsc.orgbeilstein-journals.org
Rapid MixingMinimizing side reactions in reactions with highly reactive reagents. nih.govthieme-connect.com
In-situ Generation of ReagentsUse of hazardous reagents like strong bases or organometallics. beilstein-journals.org
Safe Handling of Hazardous MaterialsReactions involving toxic or corrosive gases. softecks.inresearchgate.net

Photocatalytic and Electrocatalytic Transformations of this compound

Photocatalysis and electrocatalysis have become indispensable tools for the selective modification of organic molecules under mild conditions, opening up new possibilities for the transformation of this compound.

Photocatalysis: Visible-light photocatalysis has been effectively used for the dehalogenation of α-halo ketones. beilstein-journals.orgdiva-portal.org Although this compound is not an α-haloketone, the underlying principles of photocatalytic carbon-chlorine bond cleavage could be applied to its dichloromethyl group. This could provide a pathway for reductive dehalogenation to yield mono-chlorinated or fully dehalogenated pentanone derivatives. beilstein-journals.orgacs.org

Additionally, the field of photocatalytic C-H functionalization of ketones is expanding rapidly. acs.orgnih.govrsc.org For example, decatungstate anion photocatalysis has demonstrated the ability to selectively functionalize C-H bonds in a variety of ketones. acs.org This suggests the exciting prospect of targeting the C-H bonds at the C-3 or C-4 positions of this compound, allowing for the introduction of new functional groups while preserving the dichloromethyl moiety for further synthetic elaboration.

Electrocatalysis: Electrocatalysis provides a complementary strategy for the selective transformation of this compound. The electrochemical cleavage of carbon-halogen bonds is a well-documented process, with the ease of reduction following the trend I > Br > Cl. researchgate.net The application of catalytic electrodes, such as those made of silver or copper, can substantially reduce the potential needed for the cleavage of C-Cl bonds, potentially enabling the selective mono-dechlorination of the dichloromethyl group. bohrium.com

Furthermore, while electrocatalytic methods have been developed for the dichlorination of alkenes, the principles of controlling the electrochemical environment could be adapted for the selective reduction of the C-Cl bonds in this compound. acs.orgresearchgate.net The synergy of electrochemistry with transition metal catalysis is another promising frontier, with proven applications in cross-electrophile coupling reactions. nsf.gov

Table 2: Potential Photocatalytic and Electrocatalytic Reactions of this compound
Catalytic MethodPotential TransformationProduct TypeReference for Analogy
Photocatalytic Reductive DehalogenationSelective cleavage of one or both C-Cl bonds.Monochloropentanone, Pentan-2-one beilstein-journals.orgdiva-portal.org
Photocatalytic C-H FunctionalizationIntroduction of functional groups at C-3 or C-4.Functionalized dichloropentanones acs.orgnih.gov
Electrocatalytic Reductive DehalogenationControlled mono- or di-dechlorination.Monochloropentanone, Pentan-2-one researchgate.netbohrium.com
Electrocatalytic Coupling ReactionsFormation of new C-C bonds at the C-5 position.Functionalized pentanones nsf.gov

Rational Design of Catalytic Systems for Selective Reactions Involving this compound

The dual reactivity of this compound, stemming from its ketone and dichloromethyl groups, necessitates the development of highly selective catalytic systems. The rational design of such catalysts is paramount to unlocking the molecule's full synthetic potential.

For example, catalysts can be engineered to exclusively target the C-Cl bonds for reductive dehalogenation or cross-coupling, leaving the ketone functionality intact. Bimetallic catalysts, such as Pd-Cu or Ni-Fe, have demonstrated superior activity and selectivity in the hydrodechlorination of various chlorinated organic compounds. mdpi.com The design of bifunctional catalysts that incorporate both redox and acid/base sites could pave the way for cascade reactions, enabling sequential transformations at both the ketone and the dichloromethyl group. liv.ac.uk

Computational tools, particularly Density Functional Theory (DFT), are expected to be instrumental in the rational design of these catalysts. researchgate.net By simulating the interactions between this compound and various catalyst surfaces, it is possible to predict reaction pathways and design catalysts with improved selectivity. For instance, DFT studies have provided valuable insights into the mechanisms of C-H activation and halogenation, which can inform the development of novel catalytic systems. researchgate.netresearchgate.net

Theoretical Prediction of Novel Reactivity and Undiscovered Synthetic Applications

Computational chemistry offers a powerful lens through which to predict the reactivity of molecules like this compound and to uncover novel synthetic applications. DFT calculations can elucidate key molecular properties, such as bond dissociation energies of the C-H and C-Cl bonds, the acidity of the α-protons, and the electrophilicity of the carbonyl carbon. This information is invaluable for the strategic selection of reagents and reaction conditions for selective transformations.

For instance, theoretical investigations into the reaction of chloroacetone (B47974) with OH radicals have shed light on its reaction mechanism and kinetics. tandfonline.com Similar computational studies on this compound could predict its atmospheric behavior or its reactivity in advanced oxidation processes.

Furthermore, computational modeling can be employed to explore uncharted reaction pathways. The potential for intramolecular reactions, such as cyclization to form heterocyclic structures, could be systematically investigated. The "halogen dance" reaction, a known isomerization of halogenated aromatic compounds, has been computationally modeled, and analogous theoretical approaches could be used to predict potential rearrangements of this compound under specific catalytic conditions. researchgate.net

Potential as a Precursor for Advanced Materials (e.g., specific monomers)

The difunctional nature of this compound makes it an attractive candidate as a monomer or a monomer precursor for the synthesis of advanced functional polymers. The two chlorine atoms serve as a versatile handle for polymerization or for the introduction of polymerizable moieties.

For example, the dichloromethyl group could potentially participate in condensation polymerization with appropriate nucleophiles. The synthesis of polysulfide polymers from ethylene (B1197577) dichloride demonstrates the viability of using dichlorinated alkanes in polymerization processes. tandfonline.comtandfonline.com

Alternatively, the chlorine atoms could be substituted with polymerizable functional groups, such as vinyl or acrylate (B77674) moieties. The synthesis of sequence-regulated vinyl polymers has been accomplished through iterative atom transfer radical additions to a dichloride, followed by allylation and polymerization. rsc.org A similar strategy could be envisioned for this compound, which would lead to polymers with ketone functionalities at regular intervals along the polymer backbone. These ketone groups could then serve as sites for post-polymerization modification, allowing for the introduction of a wide array of functionalities. beilstein-journals.orgresearchgate.net

The development of functional polymers from ketone-containing monomers is a vibrant area of research. beilstein-journals.orgresearchgate.net The incorporation of the ketone group from this compound into polymer structures could bestow unique properties upon the resulting materials or provide a reactive site for cross-linking or the conjugation of bioactive molecules.

Table 3: Potential Polymerization Strategies Involving this compound
Polymerization StrategyMonomer TypeResulting Polymer StructurePotential ApplicationReference for Analogy
Condensation PolymerizationDirect use of this compound with dinucleophiles.Polymer with ketone in the backbone.Specialty polymers, sealants. tandfonline.comtandfonline.com
Functionalization then PolymerizationConversion of C-Cl bonds to polymerizable groups (e.g., vinyl).Polymer with pendant ketone groups.Functional materials, drug delivery. rsc.org
Post-Polymerization ModificationUse of the ketone group for further reactions.Cross-linked polymers, bioconjugates.Hydrogels, biomaterials. beilstein-journals.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.